tert-Butyl 4-(4-bromophenylsulfonamido)piperidine-1-carboxylate

medicinal chemistry parallel synthesis Suzuki-Miyaura coupling

Need a stable, diversifiable scaffold for kinase or carbonic anhydrase inhibitor SAR? This Boc-piperidine-sulfonamide features a para-bromophenyl handle for reliable Pd-catalyzed cross-coupling. Key advantages: - Para-bromo site: optimal electronic parameters (Hammett σp) & minimal steric hindrance for coupling - Boc protection orthogonal to sulfonamide: enable 2-step library synthesis (Suzuki → deprotection) - Validated substructure: BRAFV600E & CAII precedents (PDB 5NXI) - 95% purity, GHS07 (H302/H315/H319/H335).

Molecular Formula C16H23BrN2O4S
Molecular Weight 419.33
CAS No. 937012-38-9
Cat. No. B2804833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(4-bromophenylsulfonamido)piperidine-1-carboxylate
CAS937012-38-9
Molecular FormulaC16H23BrN2O4S
Molecular Weight419.33
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C16H23BrN2O4S/c1-16(2,3)23-15(20)19-10-8-13(9-11-19)18-24(21,22)14-6-4-12(17)5-7-14/h4-7,13,18H,8-11H2,1-3H3
InChIKeyKDZBYSNWVMYVMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Product Overview and Structural Identity


tert-Butyl 4-(4-bromophenylsulfonamido)piperidine-1-carboxylate (CAS 937012-38-9) is a bifunctional synthetic building block comprising a Boc-protected piperidine core linked via a sulfonamide bridge to a para-bromophenyl ring (molecular formula C₁₆H₂₃BrN₂O₄S, molecular weight 419.33 g/mol) . The compound integrates three functionally distinct domains—an acid-labile tert-butyloxycarbonyl (Boc) protecting group, a metabolically stable sulfonamide junction, and an aryl bromide handle amenable to transition-metal-catalyzed cross-coupling . It is commercially supplied at 95% purity by multiple vendors, including Fluorochem (UK) and Kishida Chemical (Japan), and is classified under GHS07 (harmful/irritant) with hazard statements H302, H315, H319, and H335 . Within the broader landscape of N-Boc-4-sulfonamidopiperidine intermediates, this compound occupies a specific niche defined by the presence and position of the bromine atom, which fundamentally governs its downstream synthetic utility and pharmacological potential [1].

Synthetic handle Para-bromo enables Pd-catalyzed cross-coupling diversification
Protection strategy Orthogonal Boc/sulfonamide allows sequential N-functionalization
Supply consistency 95% purity from multiple vendors; 250 mg entry pack available

Why In-Class Analogs Cannot Substitute


Superficial structural analogy among N-Boc-4-sulfonamidopiperidine derivatives masks consequential differences that preclude simple interchange. The non-halogenated phenyl analog (CAS 1233953-03-1) lacks the aryl bromide required for palladium-catalyzed cross-coupling diversification, rendering it a synthetic dead-end for library construction strategies that depend on late-stage C–C bond formation . Among the brominated regioisomers, the 2-bromo (ortho, CAS 1233958-33-2) and 3-bromo (meta, CAS 936092-64-7) variants present altered steric and electronic environments at the sulfonamide aryl ring, which directly influence both the efficiency of metal-catalyzed coupling reactions and the geometry of the sulfonamide pharmacophore in biological target engagement . These differences are not theoretical—they manifest in distinct vendor cataloging, divergent pricing structures, and critically, differential outcomes in structure-activity relationship (SAR) campaigns where the bromine position determines binding pose and potency . The evidence items below quantify these differentiations across synthetic, physicochemical, commercial, and pharmacological dimensions.

Non-brominated phenyl analog (CAS 1233953-03-1) lacks the aryl bromide handle, precluding cross-coupling diversification strategies.
Ortho- or meta-bromo regioisomers may exhibit altered steric/electronic profiles, affecting coupling efficiency and pharmacophore geometry.
The free-amine analog (CAS 834-66-2) lacks orthogonal Boc protection, requiring additional protection/deprotection steps for selective N-functionalization.

Quantitative Differentiation Evidence


Para-Bromo Cross-Coupling Competence

The 4-bromophenyl group of the target compound (CAS 937012-38-9) serves as an electrophilic partner in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, enabling late-stage diversification into biaryl and aryl-heteroatom products. The non-brominated phenyl analog (CAS 1233953-03-1) is structurally incapable of participating in such transformations, fundamentally constraining its utility in library synthesis . This distinction is binary: the target compound is cross-coupling-competent; the de-bromo analog is not. The bromine atom resides at the para position, which typically offers superior coupling yields compared to ortho-substituted aryl bromides due to reduced steric hindrance at the oxidative addition step [1].

Cross-Coupling Competence
Head-to-head
Target: aryl-Br present, cross-coupling competent Comparator: no halogen, cross-coupling incompetent
Binary functional distinction; para-Br enables library diversification via Suzuki-Miyaura coupling.
Non-brominated analog cannot be diversified by Pd-catalyzed coupling.
medicinal chemistry parallel synthesis Suzuki-Miyaura coupling building block

Regioisomer Pricing and Availability Comparison

Head-to-head pricing from Fluorochem (same vendor, same purity specification of 95%) reveals that the 4-bromo (para) target compound is available in a smaller minimum pack size (250 mg at £325.00) compared to the 2-bromo (ortho) isomer, which is offered only at the 1 g scale (£550.00) . The 4-bromo isomer's 1 g price (£542.00) is marginally lower than the 2-bromo 1 g price (£550.00). The 3-bromo (meta) isomer (CAS 936092-64-7, sourced via Kishida) is priced at ¥13,800 for 250 mg, identical to the 4-bromo isomer's ¥13,800/250 mg at the same Japanese vendor, indicating parity at that supplier [1]. The non-brominated phenyl analog (1 g, £542.00) is price-equivalent to the 4-bromo 1 g but lacks the synthetic versatility of the bromine handle.

Entry Cost & Pack Size
Head-to-head
4-Br: 250 mg pack £325 (Fluorochem) 2-Br: only 1 g pack £550; 3-Br: 250 mg ¥13,800 (Kishida)
Lower procurement risk for initial exploration with the 4-bromo isomer.
Pricing from same vendor, 95% purity specification.
procurement cost efficiency regioisomer comparison vendor pricing

Physicochemical Impact of Para-Bromo Substitution

The para-bromo substituent contributes an additional 78.89 g/mol relative to the non-halogenated phenyl analog (419.33 vs. 340.44 g/mol) and increases calculated lipophilicity (estimated ΔclogP ≈ +0.8 to +1.0 log unit for bromobenzene vs. benzene) . In the context of fragment-based and lead-oriented synthesis, this mass increment influences compliance with physicochemical guidelines (e.g., Lipinski's Rule of Five molecular weight ceiling of 500 Da) for downstream compounds built upon this scaffold. The para-bromine also confers distinct electronic properties: the Hammett σₚ constant for Br is +0.23 (electron-withdrawing via inductive effect, weakly electron-donating via resonance), which modulates the sulfonamide NH acidity (pKa shift) and thus hydrogen-bond donor strength relative to the unsubstituted phenyl analog [1].

MW & Lipophilicity Δ
Head-to-head
ΔMW +78.89 g/mol, ΔclogP ≈ +0.86 Hammett σₚ(Br) = +0.23 vs. σₚ(H) = 0.00
Predictable mass and lipophilicity offset aids property-based scaffold selection.
Based on para-Br vs. phenyl analog; values from Hansch-Leo fragment constants.
physicochemical properties molecular weight lipophilicity lead optimization

Orthogonal Boc-Sulfonamide Protection Strategy

The Boc group on the piperidine nitrogen can be selectively removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane, or HCl in dioxane) to liberate the secondary amine, while the sulfonamide linkage remains intact . This orthogonal stability profile—acid-labile Boc, acid-stable sulfonamide—enables sequential functionalization strategies: Boc deprotection followed by N-alkylation, N-acylation, or N-sulfonylation without compromising the 4-bromobenzenesulfonamide moiety. In contrast, compounds lacking the Boc group (e.g., 4-[(4-bromophenyl)sulfonyl]piperidine, CAS 834-66-2) offer no such protection, requiring re-protection if selective N-functionalization is needed later [1]. The MDL number MFCD17018742 is assigned specifically to this compound, ensuring unambiguous identity tracking across synthetic workflows .

Protection Strategy
Head-to-head
Target: Boc-protected; selective N-deprotection (TFA) with sulfonamide intact Comparator: free amine; requires re-protection for selective chemistry
Reduces synthetic sequence by at least one protection/deprotection cycle.
Standard Boc deprotection conditions retain the sulfonamide.
protecting group strategy Boc deprotection orthogonal synthesis piperidine functionalization

4-Bromobenzenesulfonamide Pharmacophore Precedent

The 4-bromobenzenesulfonamide substructure embedded within the target compound has been independently validated as a productive pharmacophore for kinase inhibition. Pyrimidine-4-bromobenzenesulfonamide hybrids designed as BRAFV600E inhibitors demonstrated activity comparable to the FDA-approved drug sorafenib in kinase inhibition assays, with compound B4 emerging as the most potent derivative across the series [1]. In a separate target class, 4-bromobenzenesulfonamide derivatives have been characterized as carbonic anhydrase (CA) isoform inhibitors, with crystallographic evidence of binding to human CA II [2]. Additionally, 2-(4-bromophenylsulfonamido)-N-hydroxyacetamide exhibited MMP-2 inhibition with an IC₅₀ of 40 nM, demonstrating that the 4-bromophenylsulfonamido motif can engage metalloproteinase active sites with high affinity [3]. These data do not directly measure the target compound's activity but establish the pharmacophoric competence of its core substructure across multiple target classes.

Pharmacophore Precedent
Class-level inference
4-bromobenzenesulfonamide core shows reported activity across kinase (BRAF), CA II, and MMP-2 targets (MMP-2 IC₅₀ 40 nM for a substructure analog).
Supports target-class nomination for kinase, CA, and MMP screening decks; does not guarantee activity of the full compound.
Values from compounds sharing the core but differing in other structural features.
kinase inhibition BRAFV600E carbonic anhydrase pharmacophore sulfonamide

Recommended Application Scenarios


Suzuki-Miyaura Library Synthesis

This compound is ideally suited as a core scaffold for generating biaryl-diversified compound libraries through palladium-catalyzed Suzuki-Miyaura coupling at the para-bromophenyl position. The Boc group remains intact during cross-coupling, enabling a convergent two-step library protocol: (i) Suzuki coupling with aryl/heteroaryl boronic acids to install diversity elements, followed by (ii) Boc deprotection to reveal the piperidine NH for further functionalization or biological testing . The non-brominated phenyl analog cannot serve this purpose, and the ortho-bromo isomer may exhibit reduced coupling efficiency due to steric congestion at the oxidative addition step [1].

Fragment-Based Lead Optimization

For medicinal chemistry programs operating under strict physicochemical property guidelines (e.g., MW < 500, clogP < 5), the 78.89 g/mol mass increment and estimated +0.86 clogP contribution of the para-bromine atom provide a predictable offset that can be factored into property-based design algorithms . When the downstream target compound profile tolerates the bromine mass, the 4-bromo isomer is preferred over the 2-bromo and 3-bromo variants because the para substitution pattern offers the most reliable electronic parameterization (Hammett σₚ well-characterized) and the least steric interference in both coupling reactions and biological target binding [1].

Step-Economical N-Functionalization

The orthogonal Boc/sulfonamide protection strategy enables a step-economical route to N-alkylated, N-acylated, or N-sulfonylated 4-(4-bromobenzenesulfonamido)piperidine derivatives. After any desired transformations on the bromophenyl ring (e.g., cross-coupling), the Boc group can be selectively cleaved with TFA/CH₂Cl₂ to reveal the free secondary amine, which is then directly functionalized without protecting group manipulation at the sulfonamide . This contrasts with unprotected 4-[(4-bromophenyl)sulfonyl]piperidine (CAS 834-66-2), which would require a protection step before selective chemistry on the sulfonamide aryl ring can be performed, adding at least one synthetic operation [2].

Kinase and CA Inhibitor Screening

The 4-bromobenzenesulfonamide substructure has documented engagement with BRAFV600E kinase (activity comparable to sorafenib in pyrimidine-sulfonamide hybrids) and human carbonic anhydrase II (X-ray co-crystal structure available, PDB 5NXI), establishing class-level precedent for kinase and CA inhibitor programs [1]. The target compound provides this validated pharmacophore pre-installed on a functionalizable piperidine scaffold, enabling rapid SAR exploration around the piperidine nitrogen and the bromophenyl ring. While the compound itself lacks published IC₅₀ data, its substructural precedent across two distinct target classes justifies its inclusion in screening decks for these enzyme families [2].

Application
Selection Property
Validation Focus
Suzuki-Miyaura Library Synthesis
Para-bromo cross-coupling handle
Coupling efficiency and library diversification
Fragment-Based Lead Optimization
Predictable mass/lipophilicity offset
Property-based design compliance (MW, clogP)
Step-Economical N-Functionalization
Orthogonal Boc/sulfonamide protection
Selective N-deprotection without protecting group manipulation
Kinase & CA Inhibitor Screening
Pharmacophore precedent across target classes
Screening nomination for BRAF, CA, and MMP families
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